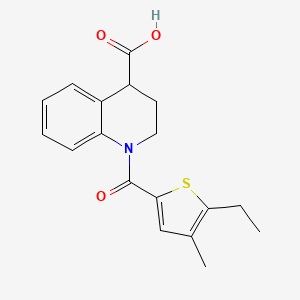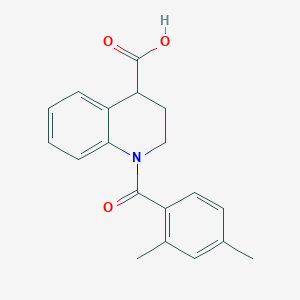![molecular formula C15H21FN4O2S B7049891 2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049891.png)
2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A related compound with similar structural features but different biological activities.
2-[4-(2-fluorophenyl)piperazin-1-yl]methylindole-5-carbonitrile: Another piperazine derivative with distinct pharmacological properties.
Uniqueness
2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2S/c1-18(2)23(21,22)10-9-19-5-7-20(8-6-19)15-4-3-13(12-17)11-14(15)16/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOUUVGIDYRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Difluoromethoxy)benzoyl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B7049809.png)

![2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B7049823.png)
![3-[3-(3-Chloro-4-methylphenyl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7049824.png)
![2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7049825.png)
![1-[1-[(2-methyl-1H-imidazol-5-yl)sulfonyl]piperidin-4-yl]pyrrole-2-carboxylic acid](/img/structure/B7049828.png)


![2-Ethyl-5-[[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7049858.png)
![3-Ethyl-5-[4-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-1,4-diazepan-1-yl]-1,2,4-thiadiazole](/img/structure/B7049865.png)
![4-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7049871.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide](/img/structure/B7049880.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7049889.png)
